
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9; EC: 228-528-9) is a cyclic diketone-dicarboxylate ester with the molecular formula $ \text{C}{10}\text{H}{12}\text{O}_6 $ and a molecular weight of 228.2 g/mol . It is characterized by two ester groups and two ketone moieties positioned at the 1,4- and 2,5-positions of a cyclohexane ring. Key physical properties include a melting point of 152–156°C, solubility in organic solvents (e.g., methanol, ethanol), and low water solubility (0.0016 g/L) .
The compound is synthesized via condensation reactions, such as the reaction of succinylosuccinic acid derivatives with methanol under acidic catalysis . Typical yields range from 52% (using DMSO and $ \text{K}2\text{CO}3 $) to higher efficiencies in optimized protocols . Its primary applications include serving as a precursor for fluorescent probes (e.g., DMSS-AM in bioimaging), polymeric materials (e.g., polyquinacridinediones for electrorheological fluids), and chiral dioxolane derivatives .
Preparation Methods
Preparation Methods of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
The preparation of this compound primarily involves the synthesis of dimethyl succinylsuccinate through condensation and cyclization reactions starting from dimethyl succinate or succinic acid derivatives. The key methods are summarized below.
Claisen and Dieckmann Condensation of Dimethyl Succinate
- Process:
Dimethyl succinate undergoes Claisen condensation catalyzed by sodium methoxide in a suitable solvent (e.g., liquid paraffin or dimethyl succinate itself) to form sodium dimethyl succinylsuccinate intermediate. This intermediate then undergoes intramolecular Dieckmann condensation to cyclize into this compound. - Reaction Conditions:
- Use of sodium methoxide as base catalyst
- Controlled temperature (typically reflux conditions)
- Acidification with dilute sulfuric acid to precipitate the product
- Advantages:
Methanolysis and Catalytic Cyclization Using DBU
- Process:
A methanol solution of dimethyl succinate is heated to about 60°C, then 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise as a catalyst. The mixture is heated further (80-140°C) for 2-3 hours to promote cyclization and formation of dimethyl succinylsuccinate. The product is isolated by cooling and distillation steps. - Key Features:
- DBU acts as an efficient catalyst for the cyclization reaction
- Simple process with fewer steps
- High yield (>94%) and improved synthesis efficiency
- Industrial Relevance:
This method offers a streamlined approach suitable for scale-up due to mild conditions and catalyst efficiency.
Hydrogenation and Dehydration of Succinyl Succinate Diesters
- Process:
Succinyl succinate diesters prepared by ester condensation of succinate diesters are subjected to hydrogenation and dehydration to yield the cyclohexanedione dicarboxylate diester. - Application:
This method is relevant for producing derivatives such as 1,4-cyclohexane dioctyl phthalate diesters but can be adapted for dimethyl esters as well.
Alkylation of Methyl 4-chloro-3-oxobutanoate
- Process:
Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes produces this compound enol ethers, which can be further processed to the target compound. - Significance:
This method provides access to substituted derivatives and is useful in synthetic organic chemistry for structural modifications.
Comparative Data Table of Preparation Methods
Research Findings and Technical Notes
- The use of sodium methoxide in liquid paraffin or dimethyl succinate solvent minimizes side reactions and hydrolysis, improving yield and purity.
- DBU catalysis offers a milder and more efficient alternative to traditional base catalysis, reducing reaction time and simplifying purification.
- Continuous production methods employing controlled drip addition and continuous discharge enhance reproducibility and reduce batch-to-batch variability.
- The compound’s stereochemistry can be influenced by the choice of catalyst and reaction conditions, which is critical for downstream applications such as polymer synthesis.
- The compound is a key intermediate in the synthesis of pigments (e.g., pigment red 122, pigment violet 19) and biodegradable polymers, highlighting the importance of high purity and controlled synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: 2,5-dioxocyclohexane-1,4-dicarboxylic acid.
Reduction: 2,5-dihydroxycyclohexane-1,4-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Applications Overview
- Pigment Production
- Organic Synthesis
- Materials Science
Case Study 1: Pigment Synthesis
In a study on pigment synthesis, this compound was successfully used to produce high-quality pigments with excellent lightfastness and stability. The resulting pigments were characterized using UV-Vis spectroscopy to confirm their absorption properties .
Case Study 2: Organic Photonic Materials
Research conducted on organic photonic materials demonstrated that derivatives of this compound exhibited significant photoluminescence properties. These materials were engineered for use in light-emitting diodes (LEDs), showing promise for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates can then interact with cellular components, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Comparative Analysis of Key Compounds
Reactivity and Functional Differences
Electrophilic Reactivity: The diketone groups in this compound enable keto-enol tautomerism, facilitating condensation reactions with amines (e.g., synthesis of DMSS-AM) . In contrast, monoketone analogs like ethyl 2-oxocyclohexanecarboxylate exhibit reduced tautomerism, limiting their utility in multi-step syntheses . The bicyclo derivative (dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate) shows restricted conformational flexibility, which may hinder enolization but enhance stability in high-stress environments (e.g., electrorheological fluids) .
Biological Activity: Dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit notable antimicrobial activity (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans), attributed to the hydroxyl group enhancing membrane interaction . The parent compound lacks direct bioactivity but serves as a scaffold for bioactive probes .
Synthetic Versatility: this compound is pivotal in synthesizing mechanochromic materials (e.g., DMSS-AM with 22.1% luminescence efficiency) and polyquinacridinediones (yield stress: 4 kPa under 3 kV/mm electric fields) . Comparatively, the bicyclo analog’s rigid structure limits its participation in cyclization reactions but may improve thermal stability .
Biological Activity
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS Number: 6289-46-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂O₆
- Molecular Weight : 228.20 g/mol
- Melting Point : 152°C to 156°C
- Solubility : Soluble in water at a concentration of 0.0016 g/L .
This compound is primarily known for its role as an intermediate in organic synthesis. Its derivatives have been studied for potential antimicrobial and anticancer properties. The compound can undergo various chemical reactions, including:
- Oxidation : Converts to diketones or carboxylic acids.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : Ester groups can be substituted with other functional groups via nucleophilic substitution reactions .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .
Anticancer Activity
The compound and its derivatives have also been evaluated for anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. Specific case studies have highlighted the efficacy of these compounds in targeting specific cancer cell lines .
Case Studies
-
Antimicrobial Efficacy Study :
- A study tested the antimicrobial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli.
- Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
- Anticancer Study :
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | , |
Anticancer | Induction of apoptosis in cancer cells | , |
Additional Insights
- The compound has been noted for its ability to form complex ring systems through reactions with aldehydes and amines, which may enhance its biological activity.
- Ongoing research aims to further elucidate the structure-activity relationships (SAR) that govern the biological effects observed with this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound can be synthesized via esterification of cyclohexane-1,4-dicarboxylic acid with methanol under acidic catalysis. Optimization involves adjusting stoichiometric ratios (e.g., molar excess of methanol), temperature control (70–90°C), and catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid). Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the product from byproducts like unreacted diacid or monoesters .
- Data-Driven Approach : Monitor reaction progress using thin-layer chromatography (TLC) and quantify yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) integration.
Q. How can researchers distinguish between cis and trans isomers of dimethyl cyclohexane-1,4-dicarboxylate derivatives during synthesis?
- Methodology : Isomer separation is achieved using high-performance liquid chromatography (HPLC) with chiral columns or polar stationary phases. Confirm configurations via X-ray crystallography (for solid-state analysis) or NMR spectroscopy (e.g., coupling constants in -NMR to identify axial/equatorial proton orientations) .
- Key Data : Trans isomers typically exhibit higher symmetry, leading to fewer distinct NMR signals compared to cis isomers.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : -NMR identifies proton environments (e.g., deshielded carbonyl-adjacent protons at δ 3.6–3.8 ppm). -NMR confirms ester carbonyl carbons (δ 165–175 ppm).
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm) and cyclohexane ring vibrations.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular structure .
Advanced Research Questions
Q. How can computational methods predict reaction intermediates and pathways for the synthesis of this compound?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model potential intermediates, such as tetrahedral transition states during esterification. Tools like Gaussian or ORCA simulate energy profiles to identify rate-limiting steps.
- Integration with Experimentation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate theoretical models .
Q. What strategies resolve contradictions between experimental and computational data in the mechanistic study of this compound’s reactivity?
- Methodology :
Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, precise temperature) to rule out environmental artifacts.
Sensitivity Analysis : Vary computational parameters (e.g., solvent models in DFT) to assess their impact on predicted outcomes.
Hybrid QM/MM Approaches : Combine quantum mechanics (QM) for reactive sites with molecular mechanics (MM) for bulk solvent effects .
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology : Conduct kinetic studies in solvents with varying dielectric constants (e.g., toluene vs. DMSO). Monitor reaction rates via in-situ IR or UV-Vis spectroscopy. Polar aprotic solvents stabilize transition states via dipole interactions, accelerating nucleophilic attack .
Q. What role does heterogeneous catalysis play in improving the sustainability of this compound synthesis?
- Methodology : Test metal-organic frameworks (MOFs) or zeolites as recyclable catalysts. Compare turnover numbers (TON) and leaching behavior (via ICP-MS) with homogeneous catalysts. Green metrics (e.g., E-factor) quantify waste reduction .
Q. Methodological Considerations
- Data Contradiction Analysis : When experimental results conflict with literature (e.g., unexpected byproducts), employ tandem MS/MS or 2D NMR (COSY, HSQC) to identify impurities. Cross-reference with databases like PubChem or Reaxys .
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize variables (temperature, catalyst loading) systematically. ICReDD’s computational-experimental feedback loop minimizes trial-and-error .
Properties
IUPAC Name |
dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKFFHWMKEBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027617 | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-46-9 | |
Record name | Dimethyl succinylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6289-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl succinylsuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl succinylsuccinate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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